molecular formula C10H11BrO B1376850 1-Bromo-2-cyclopropyl-4-methoxybenzene CAS No. 1353854-54-2

1-Bromo-2-cyclopropyl-4-methoxybenzene

Cat. No.: B1376850
CAS No.: 1353854-54-2
M. Wt: 227.1 g/mol
InChI Key: OVTJDEKARZNWEC-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a bromine atom, a cyclopropyl group, and a methoxy group are substituted at the 1, 2, and 4 positions, respectively

Preparation Methods

The synthesis of 1-Bromo-2-cyclopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure the selective substitution of the bromine atom at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-2-cyclopropyl-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-cyclopropyl-4-methoxybenzene.

Common reagents and conditions used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-cyclopropyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the modification of biological molecules to understand their structure and function.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropyl-4-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the aromatic ring and forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the benzene ring .

Comparison with Similar Compounds

1-Bromo-2-cyclopropyl-4-methoxybenzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-2-cyclopropyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTJDEKARZNWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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